molecular formula C3H7N5 B2514112 3-(aminomethyl)-1H-1,2,4-triazol-5-amine CAS No. 158773-33-2

3-(aminomethyl)-1H-1,2,4-triazol-5-amine

Cat. No. B2514112
CAS RN: 158773-33-2
M. Wt: 113.124
InChI Key: YAJUVCFUFFPHBD-UHFFFAOYSA-N
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Description

“3-(aminomethyl)-1H-1,2,4-triazol-5-amine” is a compound that contains an aminomethyl group . An aminomethyl group in organic chemistry is a functional group with the formula -CH2-NH2. It can be described as a methyl group substituted by an amino group .


Synthesis Analysis

The synthesis of aminomethyl derivatives has been reported in the literature. For instance, a series of C-3-aminomethyl derivatives based on alizarin was obtained using the Mannich reaction . Another study describes a method of synthesizing fluoxetine hydrochloride, which includes the synthesis of 3-methylamino-1-phenyl-1-propanol by reduction .


Molecular Structure Analysis

The molecular structure of “3-(aminomethyl)-1H-1,2,4-triazol-5-amine” would be influenced by the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three .


Chemical Reactions Analysis

Amines, including “3-(aminomethyl)-1H-1,2,4-triazol-5-amine”, can undergo various chemical reactions. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Also, aminomethyl groups can be harnessed as valuable C (sp3) synthons .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(aminomethyl)-1H-1,2,4-triazol-5-amine” would be influenced by its molecular structure. For example, the presence of an aminomethyl group could impact properties such as hardness, topography, and hydrophilicity .

Scientific Research Applications

Raw Material for Fine Organic Synthesis

3-(aminomethyl)-1H-1,2,4-triazol-5-amine and its derivatives, particularly amino-1,2,4-triazoles, have been pivotal as raw materials in the fine organic synthesis industry. These compounds are extensively used across various sectors, including agricultural products, pharmaceuticals, dyes, and high-energy materials. They also find applications in the production of anti-corrosion additives, analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. The versatility of these compounds is evident in their wide range of industrial applications, highlighting their significance in the fields of applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Novel Heterocyclic Compounds

The triazole derivatives, including 3-(aminomethyl)-1H-1,2,4-triazol-5-amine, have been the focus of extensive research for the development of new drugs due to their diverse biological activities. These activities include anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The ongoing interest in these compounds is driven by their potential in addressing various diseases and conditions, demonstrating their critical role in the pharmaceutical industry and drug discovery processes (Ferreira et al., 2013).

Synthesis of Biologically Active Derivatives

1,2,4-Triazole-containing scaffolds, utilizing compounds like 3-(aminomethyl)-1H-1,2,4-triazol-5-amine, are integral in the synthesis of various biologically active derivatives. These scaffolds are present in a multitude of pharmaceuticals and biologically significant compounds, targeting cancer cells, microbes, and various diseases. Recent strategies for the synthesis of these scaffolds have been highlighted, pushing forward the discovery of new drug candidates and enhancing the drug-discovery studies against numerous health challenges (Nasri et al., 2021).

Eco-friendly Synthesis Procedures

Advancements in the eco-friendly synthesis of 1,2,3-triazoles, a category closely related to 1,2,4-triazoles, spotlight the broader application of these compounds in developing sustainable and green chemistry solutions. These innovative procedures employ eco-friendly catalysts and offer advantages such as reduced reaction times, easier work-up, and higher yields. Such methodologies highlight the commitment to environmental sustainability while maintaining the efficacy and utility of triazole derivatives in various applications (de Souza et al., 2019).

Future Directions

The future directions for “3-(aminomethyl)-1H-1,2,4-triazol-5-amine” could involve its use in the development of new materials. For example, the incorporation of aminomethyl cations into perovskite structures has been shown to impact structural dynamics and lead to low band gaps, suggesting potential future directions for improving the performance and device stability of perovskite solar cells .

properties

IUPAC Name

5-(aminomethyl)-1H-1,2,4-triazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c4-1-2-6-3(5)8-7-2/h1,4H2,(H3,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAJUVCFUFFPHBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-1H-1,2,4-triazol-5-amine

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